molecular formula C7H10BNO2 B1376465 2-Amino-5-methylphenylboronic acid CAS No. 948592-72-1

2-Amino-5-methylphenylboronic acid

Cat. No.: B1376465
CAS No.: 948592-72-1
M. Wt: 150.97 g/mol
InChI Key: JHMCGZZYTNWAQS-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenylboronic acid is a boronic acid derivative characterized by an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position on the benzene ring. Its molecular formula is C₇H₁₀BNO₂, and it is commonly utilized as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal and materials chemistry . The compound is often stabilized as its pinacol ester (this compound pinacol ester) to enhance shelf life and reduce hydration equilibria .

Properties

IUPAC Name

(2-amino-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCGZZYTNWAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of this compound pinacol ester with an appropriate reagent to yield the desired boronic acid. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

2-Amino-5-methylphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The amino group can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The biological and chemical behavior of phenylboronic acids is highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Substituents Key Properties
2-Amino-5-methylphenylboronic acid -NH₂ (ortho), -CH₃ (para) Electron-donating groups may reduce acidity; limited antimicrobial data available .
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃ (para), -CHO (ortho) High acidity (pKa ~7.1) due to electron-withdrawing -CF₃; isomerizes to benzoxaborole in solution; moderate antifungal activity (MIC = 64 µg/mL for Candida albicans) .
2-Fluoro-5-aminophenylboronic acid -NH₂ (para), -F (ortho) Enhanced acidity compared to non-fluorinated analogs; used in PET tracer synthesis .
m-Aminophenylboronic acid -NH₂ (meta) Lower acidity (pKa ~8.5); used in carbohydrate sensing and enzyme inhibition studies .
Key Observations:
  • Electron-withdrawing groups (e.g., -CF₃, -F) significantly increase acidity and stabilize boronate anions, enhancing reactivity in aqueous media .
  • Electron-donating groups (e.g., -NH₂, -CH₃) reduce acidity and may limit applications in pH-dependent systems.
  • Ortho-substituted amino groups (as in this compound) can form intramolecular hydrogen bonds with the boronic acid group, influencing solubility and tautomerism .

Antimicrobial Activity

While this compound lacks reported antimicrobial data, its analogs exhibit varying efficacy:

Compound Antimicrobial Activity Mechanism
5-Trifluoromethyl-2-formylphenylboronic acid MIC = 32 µg/mL (Bacillus cereus); 64 µg/mL (Candida albicans) . Cyclizes to benzoxaborole, inhibiting leucyl-tRNA synthetase (LeuRS) .
AN2690 (Tavaborole) MIC = 8 µg/mL (C. albicans) LeuRS inhibition via benzoxaborole formation .
This compound Not reported Potential LeuRS inhibition unverified due to lack of cyclic isomerization.
Key Observations:
  • Cyclization to benzoxaborole is critical for antifungal activity . The methyl and amino substituents in this compound may sterically hinder cyclization, reducing efficacy.
  • Fluorinated analogs (e.g., 2-fluoro-5-aminophenylboronic acid) show enhanced membrane permeability due to lipophilic -F groups .

Biological Activity

2-Amino-5-methylphenylboronic acid (C₇H₉BNO₂) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both an amino group and a boronic acid moiety, which allows for versatile interactions with biological targets.

  • Molecular Formula : C₇H₉BNO₂
  • Molecular Weight : 151.96 g/mol
  • Functional Groups : Amino group (-NH₂), Boronic acid (-B(OH)₂)

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical applications. Here are some key findings:

  • Enzyme Inhibition : Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This property has implications in cancer therapy and other diseases where protease activity is dysregulated.
  • Anticancer Potential : Studies have shown that compounds with boronic acid functionalities can modulate signaling pathways involved in cancer progression. For instance, they may interfere with the activity of bromodomain proteins, which are implicated in various cancers .
  • Binding Affinity Studies : Interaction studies demonstrate that this compound has a significant binding affinity to certain biological targets, which is crucial for optimizing its therapeutic efficacy.

The mechanism of action for this compound likely involves:

  • Targeting Enzymes : By binding to specific enzymes, it may inhibit their activity, thereby affecting downstream signaling pathways.
  • Modulating Protein Interactions : The compound's ability to interact with bromodomains suggests it could alter protein-protein interactions critical for cellular function and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases; potential use in cancer treatment
Anticancer ActivityModulates signaling pathways; affects tumor growth
Binding StudiesDemonstrates significant binding affinity to bromodomain proteins

Case Study: Anticancer Properties

A study explored the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Table 2: Comparative Analysis of Boronic Acids

Compound NameMolecular FormulaKey Features
This compoundC₇H₉BNO₂Exhibits enzyme inhibition and anticancer activity
3-Amino-4-methylphenylboronic AcidC₇H₉BNO₂More basic; primarily used in coupling reactions
4-Methylphenylboronic AcidC₇H₉BNO₂Lacks amino group; less versatile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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